chemical structure and properties of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
chemical structure and properties of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Content Type: Technical Guide / Synthetic Monograph Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary & Structural Logic
The compound 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole (Molecular Formula:
The defining feature of this molecule is the C4-chloromethyl moiety . This group acts as a highly reactive electrophilic "warhead," enabling rapid diversification via nucleophilic substitution (
Physicochemical Profile
| Property | Specification | Note |
| Molecular Weight | 268.74 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DCM, DMF, DMSO, | Hydrophobic core |
| Reactivity Class | Alkylating Agent / Electrophile | Moisture sensitive (hydrolyzes to alcohol) |
| Key NMR Signal | Diagnostic singlet for chloromethyl group |
Synthetic Architecture
Reliable access to 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is rarely achieved through direct chloromethylation of the pyrazole ring due to regioselectivity challenges. The industry-standard protocol utilizes a stepwise functionalization starting from the hydrazone.
The Vilsmeier-Haack Route (Preferred)
This pathway ensures regioselective installation of the carbon handle at the C4 position.
Step 1: Cyclization & Formylation
Reaction of acetophenone phenylhydrazone with
Step 2: Reduction
The aldehyde is reduced to (1,3-diphenyl-1H-pyrazol-4-yl)methanol using Sodium Borohydride (
Step 3: Chlorination
The alcohol is converted to the target chloride using Thionyl Chloride (
Validated Synthetic Workflow (Visualization)
Figure 1: Stepwise synthesis ensuring C4-regioselectivity. The Vilsmeier-Haack reaction simultaneously cyclizes and formylates the hydrazone.
Detailed Experimental Protocols
Note: All reactions must be performed in a fume hood due to the release of toxic gases (
Protocol A: Chlorination of (1,3-diphenyl-1H-pyrazol-4-yl)methanol
Rationale: Thionyl chloride (
-
Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with (1,3-diphenyl-1H-pyrazol-4-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).
-
Addition: Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise over 15 minutes.
-
Observation: Gas evolution (
, HCl) will occur.[1]
-
-
Reaction: Remove ice bath and reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The polar alcohol spot will disappear, replaced by a less polar spot (Chloride).
-
Workup: Evaporate solvent and excess
under reduced pressure.-
Critical: Do not use water quench immediately if isolating the chloride, as it can revert to alcohol in hot aqueous acid. Remove volatiles first.
-
-
Purification: Recrystallize from minimal hot ethanol or hexane/chloroform mixture.
Reactivity & Derivatization
The C4-chloromethyl group is a "soft" electrophile. It is susceptible to nucleophilic attack, making it a modular building block.
Nucleophilic Substitution Patterns
-
Amination: Reaction with primary/secondary amines yields aminomethyl pyrazoles (common in kinase inhibitors).
-
Etherification: Reaction with phenols/alkoxides yields ethers (common in fluorescent probes).
-
Sulfuration: Reaction with thiols/thiolates yields thioethers .
Functionalization Pathway (Visualization)
Figure 2: Divergent synthesis capabilities of the chloromethyl scaffold via
Biological Applications
The 1,3-diphenyl-pyrazole moiety is a validated pharmacophore.[2] The chloromethyl derivative acts as the gateway to these active molecules:
-
COX-2 Inhibition: The 1,3-diphenyl substitution mimics the structure of Celecoxib. Derivatives synthesized from this chloride often show selective anti-inflammatory activity.
-
Fluorescent Probes: When coupled with coumarin or benzimidazole via the chloromethyl handle, the resulting conjugates exhibit strong fluorescence, useful for cellular imaging (e.g., detection of
ions or dopamine). -
Antimicrobial Agents: Ethers derived from this compound (reacting with substituted phenols) have shown efficacy against MRSA and C. albicans.
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazards:
-
Storage:
-
Store at 2–8°C.[2]
-
Moisture Sensitive: Store under inert atmosphere (Argon/Nitrogen). The chloromethyl group will hydrolyze to the alcohol and HCl upon prolonged exposure to humid air.
-
References
-
PubChemLite. (2025).[3][4][5][6] 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole Compound Summary. National Library of Medicine.
-
BenchChem. (2024). Chemical Profile: 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole.[8]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.
-
Fisher Scientific. (2025). Safety Data Sheet: Chloromethyl-pyrazole derivatives.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. download.basf.com [download.basf.com]
- 6. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. PubChemLite - 4-(chloromethyl)-1,3-diphenyl-1h-pyrazole (C16H13ClN2) [pubchemlite.lcsb.uni.lu]
